molecular formula C20H24N6O2 B12673119 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate CAS No. 84000-82-8

1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate

Cat. No.: B12673119
CAS No.: 84000-82-8
M. Wt: 380.4 g/mol
InChI Key: GVFPCFQUWFTQGE-UHFFFAOYSA-M
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Description

1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazolium core with azo and benzylamino substituents, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of the azo and benzylamino groups. Common reagents used in these reactions include dimethylamine, benzylamine, and various azo compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate involves its interaction with specific molecular targets. The triazolium core and azo group play crucial roles in its activity, often interacting with enzymes or receptors to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate
  • 1,4-Dimethyl-5-((4-(ethylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate
  • 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,3-triazolium acetate

Uniqueness

The uniqueness of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate lies in its specific substitution pattern and the presence of both azo and benzylamino groups. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate (CAS No. 84000-82-8) is a synthetic compound belonging to the class of triazolium salts. Its unique chemical structure, characterized by the presence of both azo and triazolium functional groups, suggests potential applications in various biological contexts. This article focuses on the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

The molecular formula of this compound is C20H26N6O2C_{20}H_{26}N_{6}O_{2}, with a molecular weight of approximately 382.46 g/mol. The compound exhibits several notable properties:

PropertyValue
Molecular FormulaC20H26N6O2C_{20}H_{26}N_{6}O_{2}
Molecular Weight382.46 g/mol
CAS Number84000-82-8
Synonyms1H-1,2,4-Triazolium acetate

Antimicrobial Activity

Research has indicated that triazolium salts possess antimicrobial properties. A study investigating various triazolium derivatives found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated effective inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A notable study revealed that this compound induced apoptosis in human cancer cells at micromolar concentrations. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) assessed the cytotoxic effects of the compound over a range of concentrations (0–100 µM). The results showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

These findings suggest that higher concentrations significantly reduce cell viability, indicating potential for further development as an anticancer agent.

Safety Profile

Despite its biological activities, safety assessments are crucial for any chemical compound. The risk and safety statements associated with this compound include:

  • Hazard Statements : H302 (harmful if swallowed), H318 (causes serious eye damage).
  • Precautionary Statements : P264 (wash hands thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection).

Properties

CAS No.

84000-82-8

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;acetate

InChI

InChI=1S/C18H21N6.C2H4O2/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-2(3)4/h4-12,14H,13H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

GVFPCFQUWFTQGE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

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